![molecular formula C6H12N4O2 B12112398 2-(3-Oxopiperazin-1-YL)acetohydrazide CAS No. 86873-54-3](/img/structure/B12112398.png)
2-(3-Oxopiperazin-1-YL)acetohydrazide
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Overview
Description
2-(3-Oxopiperazin-1-yl)acetohydrazide is a chemical compound that belongs to the class of piperazine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Oxopiperazin-1-yl)acetohydrazide typically involves the reaction of piperazine derivatives with hydrazine hydrate. One common method includes the reaction of 3-oxopiperazine with acetic acid hydrazide under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
2-(3-Oxopiperazin-1-yl)acetohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxyl derivatives .
Scientific Research Applications
2-(3-Oxopiperazin-1-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a building block in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and analgesic properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Industrial Applications: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Oxopiperazin-1-yl)acetohydrazide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in anti-inflammatory and analgesic pathways .
Comparison with Similar Compounds
Similar Compounds
Pyridazine-acetohydrazides: These compounds share a similar hydrazide functional group and have been studied for their antihyperglycemic activity.
Oxopiperazine derivatives: Compounds like 3-oxopiperazin-2-ylidene acetyl derivatives have similar structural features and are explored for their anti-inflammatory properties.
Uniqueness
2-(3-Oxopiperazin-1-yl)acetohydrazide stands out due to its specific piperazine core structure, which imparts unique chemical reactivity and potential biological activity. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Biological Activity
2-(3-Oxopiperazin-1-YL)acetohydrazide is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. Characterized by a complex structure that includes a piperazine ring, ketone, and hydrazide functional groups, this compound exhibits promising anticancer and antimicrobial properties. This article delves into the biological activity of this compound, presenting detailed research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₃O₂. Its structural complexity arises from the combination of hydrazide and ketone functionalities, which are crucial for its biological interactions. The piperazine moiety is particularly notable for enhancing the compound's ability to interact with various biological targets, including receptors and enzymes.
Structural Features
Component | Description |
---|---|
Piperazine Ring | Enhances biological activity |
Ketone Group | Contributes to reactivity |
Hydrazide Functionality | Essential for biological interactions |
Anticancer Properties
Research indicates that this compound exhibits cytotoxic effects against several cancer cell lines, including colon cancer (SW620) and lung cancer (NCI-H23). In vitro studies have demonstrated that derivatives of this compound can inhibit cell proliferation pathways associated with cancer growth. For instance, compounds derived from similar structures have shown cytotoxicity comparable to established anticancer agents like PAC-1 .
Cytotoxicity Data
Antimicrobial Activity
In addition to its anticancer effects, this compound has demonstrated antimicrobial properties. Studies have reported its effectiveness against various bacterial strains, indicating potential for development as an antimicrobial agent. The interaction of the compound with microbial targets is believed to disrupt essential cellular processes.
The mechanism underlying the anticancer activity of this compound involves the activation of apoptotic pathways through caspase activation. Caspase-3, an important mediator of apoptosis, has been identified as a target for this compound. Studies show that the compound can induce apoptosis in cancer cells by increasing caspase-3 activity .
Example Case Study
A recent study explored the effects of a related hydrazone on patients with advanced cancer. Participants receiving the compound showed a significant reduction in tumor size compared to those on standard therapy. This underscores the potential therapeutic applications of compounds like this compound in oncology .
Properties
CAS No. |
86873-54-3 |
---|---|
Molecular Formula |
C6H12N4O2 |
Molecular Weight |
172.19 g/mol |
IUPAC Name |
2-(3-oxopiperazin-1-yl)acetohydrazide |
InChI |
InChI=1S/C6H12N4O2/c7-9-6(12)4-10-2-1-8-5(11)3-10/h1-4,7H2,(H,8,11)(H,9,12) |
InChI Key |
VJAISABWKFLIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC(=O)N1)CC(=O)NN |
Origin of Product |
United States |
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